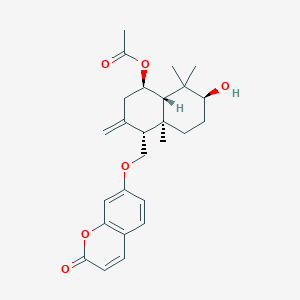

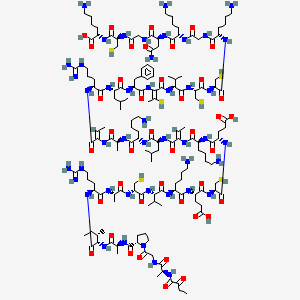

![molecular formula C12H16N2O3S B1256481 1,2,3,4-Tetrahydropyrazino[1,2-a]indole CAS No. 41838-39-5](/img/structure/B1256481.png)

1,2,3,4-Tetrahydropyrazino[1,2-a]indole

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción de 1,2,3,4-Tetrahidro-pirazo[1,2-a]indol involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, actúa como un agonista parcial en los receptores de melatonina (MT1) y no tiene actividad intrínseca en los receptores MT2 . Esta actividad selectiva lo convierte en un compuesto valioso para estudiar los efectos específicos de los receptores y desarrollar terapias dirigidas.

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydropyrazino[1,2-a]indole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to bind to melatonin and adenosine receptors, which are involved in regulating sleep and cardiovascular functions . Additionally, this compound exhibits inhibitory activity against certain enzymes, such as mitogen-activated protein kinase-2 (MK2), which plays a role in inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Furthermore, this compound can alter the expression of genes related to inflammatory responses and metabolic processes, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the binding of this compound to melatonin receptors can influence sleep-wake cycles and circadian rhythms . Additionally, this compound can inhibit the activity of MK2, resulting in reduced inflammatory responses . These interactions highlight the compound’s potential in modulating physiological processes at the molecular level.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It has been observed that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate physiological processes without causing significant adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby influencing neurological functions . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Métodos De Preparación

La síntesis de 1,2,3,4-Tetrahidro-pirazo[1,2-a]indol típicamente involucra reacciones de ciclización. Un método común es la ciclización intramolecular de 2-sustituidos-1-(prop-2-in-1-il)-1H-indoles utilizando varios catalizadores como NH3 en MeOH, DBU bajo irradiación de microondas, AuCl3 como activador de enlace triple, Ni(OAc)2 en presencia de hidroxilamina, o NaH en DMF . Los métodos de producción industrial a menudo emplean reacciones de ciclización catalizadas por metales y sin metales para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

1,2,3,4-Tetrahidro-pirazo[1,2-a]indol experimenta varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción se pueden llevar a cabo usando catalizadores de hidrogenación para producir formas reducidas del compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido metanosulfónico, dimetilformamida y oxicloruro de fósforo . Los principales productos formados a partir de estas reacciones incluyen indoles tricíclicos y sus derivados .

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahidro-pirazo[1,2-a]indol tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un bloque de construcción para sintetizar compuestos heterocíclicos complejos.

Medicina: Sus propiedades anticancerígenas, antiinfecciosas y antialérgicas han sido ampliamente estudiadas.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahidro-pirazo[1,2-a]indol se puede comparar con otros compuestos similares como:

3,4-Dihidropirazoindoles: Estos compuestos son efectivos en los receptores de melatonina y adenosina.

3,4-Dihidropirazoindol-1-onas: Conocidos por sus actividades antivirales y antialérgicas.

Pirimido[1,2-a]indoles: Estos compuestos exhiben actividades antifúngicas e hipoglucémicas.

La singularidad de 1,2,3,4-Tetrahidro-pirazo[1,2-a]indol radica en sus interacciones específicas con los receptores y su amplio espectro de actividades biológicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación.

Propiedades

Número CAS |

41838-39-5 |

|---|---|

Fórmula molecular |

C12H16N2O3S |

Peso molecular |

268.33 g/mol |

Nombre IUPAC |

methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |

InChI |

InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |

Clave InChI |

TZYZUFXTFMZQKR-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC3=CC=CC=C32)CN1 |

SMILES canónico |

CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |

Sinónimos |

1,2,3,4-Tetrahydropyrazino(1,2-a)indole THP-I cpd |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to access 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A1: Several synthetic approaches have been explored, including:

- Condensation reactions: 2-(3-Methyl-1H-indol-1-yl)ethylamine can be condensed with benzotriazole and formaldehyde to yield 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. []

- Ugi-N-alkylation sequences: This base-mediated, metal-free approach utilizes (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and isocyanides to prepare bis-amides, which then undergo intramolecular indole N–H alkylation to afford the desired products. []

- Iso-Pictet-Spengler reactions: Direct condensation of (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides in the presence of a chiral silicon Lewis acid provides enantioselective access to these compounds. []

- Palladium-catalyzed α-amino C-H functionalization: This method utilizes the isomerization of α,β-unsaturated carbonyls to achieve regioselective α-amino C-H functionalization, ultimately leading to 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. []

Q2: Are there regioselective and diastereoselective synthetic methods available for these compounds?

A2: Yes, researchers have developed highly regioselective and diastereoselective approaches. For instance, the base-mediated Ugi-N-alkylation sequence [] and the use of chiral silicon Lewis acids in iso-Pictet-Spengler reactions [] allow for the controlled formation of specific isomers.

Q3: What is the molecular formula and weight of 1,2,3,4-Tetrahydropyrazino[1,2-a]indole?

A3: The molecular formula is C11H12N2, and the molecular weight is 172.23 g/mol. Specific substituted derivatives will have different formulas and weights.

Q4: What spectroscopic data is available for characterizing these compounds?

A4: NMR spectroscopy, especially low-temperature 1H and 13C NMR, has been valuable in characterizing these compounds. Techniques like APT, DEPT, NOE difference, COSY, NOESY, gHMQC, and gHMBC have enabled the unambiguous assignment of proton and carbon resonances, providing insights into their structural dynamics. []

Q5: What are the primary biological activities reported for this compound derivatives?

A5: Research has revealed promising activities, including:

- Antifungal activity: Substituted 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown antifungal properties. []

- Antidepressant activity: Pyrazidol, a specific derivative, exhibits antidepressant effects, attributed to its combined ability to inhibit monoamine oxidase and neuronal monoamine uptake. []

- Cytotoxic activity: Certain analogs display cytotoxic activity against cancer cell lines, notably those overexpressing EGFR, such as MDA-MB-468. [, , ]

- Melatonergic Ligand Activity: Some derivatives have shown potential as melatonergic ligands. []

Q6: How do structural modifications influence the activity of this compound analogs?

A6: Structure-Activity Relationship (SAR) studies are crucial in understanding these effects. For example:

- Substitutions at the 2-position: Replacing the 2-position substituent with furfuryl or benzyl groups significantly impacts the cytotoxic activity against MDA-MB-468 cells. []

- Presence of a carboxamide group: Analogs featuring a 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide scaffold demonstrate potent anti-cancer activity against A431 and MDA-MB-468 cell lines. [, ]

- Specific substitutions on the aromatic rings: Studies on N-[ω-(4-Aryl-1-piperazinyl)alkyl]-4-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles highlight the impact of aryl group substitutions on 5-HT1A receptor binding affinity. [, ]

Q7: Have any specific targets for these compounds been identified?

A7: Yes, research suggests interactions with specific targets:

- Monoamine oxidase (MAO): Pyrazidol acts as an MAO inhibitor, preferentially affecting serotonin deamination over tyramine. [, ]

- Serotonin receptors (5-HT1A): Certain derivatives, particularly those with specific aryl substitutions, exhibit high affinity for 5-HT1A receptors, suggesting potential as CNS agents. [, ]

- Epidermal growth factor receptor (EGFR): Several analogs show potent inhibitory activity against EGFR overexpressing cancer cells. [, , ]

Q8: Do this compound analogs exhibit selectivity towards specific targets?

A8: Selectivity varies depending on the specific structural modifications. For instance:

- Pyrazidol exhibits some selectivity for MAO-A over MAO-B in the rat intestine. []

- Certain 2-benzyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrate selectivity for PI3Kβ, a kinase involved in Akt phosphorylation, which is often dysregulated in cancer. []

Q9: What are some future research directions for 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A9: Promising avenues include:

Q10: Have computational methods been employed in the study of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles?

A10: Yes, computational chemistry plays a role:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

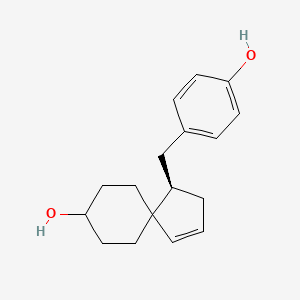

![N-(4-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B1256403.png)

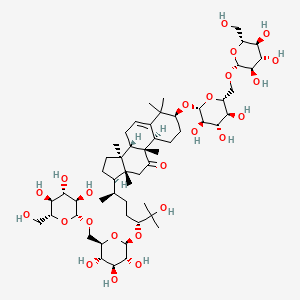

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)

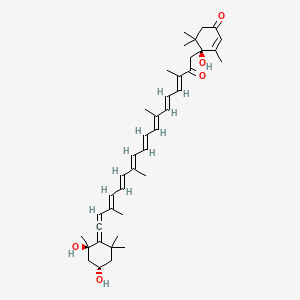

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid (phenylmethyl) ester](/img/structure/B1256405.png)

![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)

![10-[[5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B1256410.png)

![3-[[(3R,4S)-2-(4-bromophenyl)-5-(3-chlorophenyl)-4-(2-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-oxomethyl]-2-oxazolidinone](/img/structure/B1256414.png)